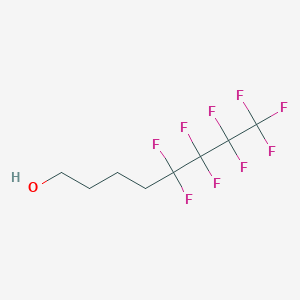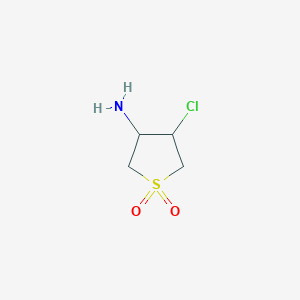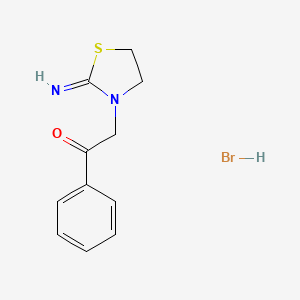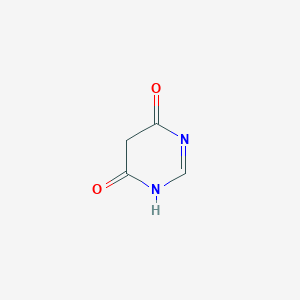
2-Thiophen-2-yl-piperazine
概要
説明
2-Thiophen-2-yl-piperazine is an organic compound with the molecular formula C8H12N2S. It is an aromatic amine that undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A novel palladium-catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of the API .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . In the case of 2-Thiophen-2-yl-piperazine, it undergoes microwave-induced condensation with iminodiacetic acid .Physical And Chemical Properties Analysis
2-Thiophen-2-yl-piperazine has a molecular weight of 169.27 g/mol . It should be stored at a temperature between 2 and 8 degrees Celsius . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Pancreatic Lipase Inhibitors
- Scientific Field: Biochemistry
- Application Summary: 2-Thiophen-2-yl-piperazine has been used in the synthesis of Schiff bases that act as pancreatic lipase inhibitors . These inhibitors can potentially be used in the treatment of obesity.
- Methods of Application: The Schiff bases were synthesized from 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The structures of the derived Schiff bases were deduced by various spectroscopic methods and theoretical calculations .
- Results: The synthesized compounds revealed promising activity as compared to the Orlistat reference .
Antimicrobial Agents
- Scientific Field: Microbiology
- Application Summary: Some compounds derived from 2-Thiophen-2-yl-piperazine have shown promising antimicrobial potential .
- Methods of Application: The antimicrobial activities of the compounds were evaluated against several types of bacteria and fungi by disk diffusion test .
- Results: The compounds were found to possess promising antimicrobial potential, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μg/mL .
Metal Ion Detection
- Scientific Field: Analytical Chemistry
- Application Summary: 2-Thiophen-2-yl-piperazine has been used in the synthesis of a probe for the detection of various metal ions .
- Methods of Application: The selectivity of the probe was evaluated with various metal ions .
- Results: The probe showed selectivity towards certain metal ions .
Synthesis of Pyrimidine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-Thiophen-2-yl-piperazine can be used as a reactant in the synthesis of pyrimidine derivatives .
- Methods of Application: This involves reacting 2-Thiophen-2-yl-piperazine with various isothiocyanatoketones .
- Results: The reaction results in the formation of pyrimidine derivatives .
Synthesis of Acylguanidines Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-Thiophen-2-yl-piperazine can also be used in the synthesis of acylguanidines derivatives .
- Methods of Application: This involves reacting 2-Thiophen-2-yl-piperazine with aroyl S-methylisothiourea .
- Results: The reaction results in the formation of acylguanidines derivatives .
Material Science Applications
- Scientific Field: Material Science
- Application Summary: Substituted thiophenes, including those derived from 2-Thiophen-2-yl-piperazine, find large application in material science .
- Methods of Application: These compounds can be used in the fabrication of various materials .
- Results: The specific results or outcomes would depend on the particular material and its intended use .
Synthesis of Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 2-Thiophen-2-yl-piperazine can be used as a reactant in the synthesis of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives .
- Methods of Application: This involves a multicomponent approach, employing acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate as starting materials .
- Results: The reaction results in the formation of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives .
Coordination Chemistry
- Scientific Field: Coordination Chemistry
- Application Summary: Substituted thiophenes, including those derived from 2-Thiophen-2-yl-piperazine, find large application in coordination chemistry .
- Methods of Application: These compounds can be used in the synthesis of various coordination compounds .
- Results: The specific results or outcomes would depend on the particular coordination compound and its intended use .
Intermediate in Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 2-Thiophen-2-yl-piperazine can also be used as an intermediate in organic synthesis .
- Methods of Application: This involves using 2-Thiophen-2-yl-piperazine in various organic reactions .
- Results: The specific results or outcomes would depend on the particular organic reaction .
Safety And Hazards
特性
IUPAC Name |
2-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCDPJJFUPNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378040 | |
| Record name | 2-Thiophen-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-yl-piperazine | |
CAS RN |
85803-49-2 | |
| Record name | 2-Thiophen-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)
![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)



![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)